molecular formula C18H21N3O2 B6638190 1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone

1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone

Cat. No.: B6638190
M. Wt: 311.4 g/mol
InChI Key: JSPHTROXRMCEIK-UHFFFAOYSA-N
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Description

1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a pyridinylethanone moiety, making it a versatile scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone typically involves the reaction of 1-(2-methoxyphenyl)piperazine with a suitable pyridine derivative. One common method includes the use of oxetane as a starting material, which undergoes an addition reaction catalyzed by Yb(OTf)3 in acetonitrile to form the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . This intermediate is then further processed to yield the final product.

Industrial Production Methods

For large-scale production, the synthesis route is optimized to ensure high yield and purity. The intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol is purified by recrystallization from optimized solvents, which is beneficial for industrial-scale production . The overall yield of this route is approximately 45%.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through interaction with alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels and other tissues . By binding to these receptors, the compound can modulate various physiological responses, making it a potential candidate for treating conditions like hypertension and benign prostatic hyperplasia.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone is unique due to its specific structural features, which confer distinct binding affinities and pharmacokinetic profiles compared to similar compounds. Its methoxyphenyl and pyridinylethanone moieties contribute to its unique interaction with biological targets, making it a valuable scaffold for drug development.

Properties

IUPAC Name

1-[2-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-23-17-7-3-2-6-15(17)16-13-20-9-10-21(16)18(22)11-14-5-4-8-19-12-14/h2-8,12,16,20H,9-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPHTROXRMCEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CNCCN2C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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